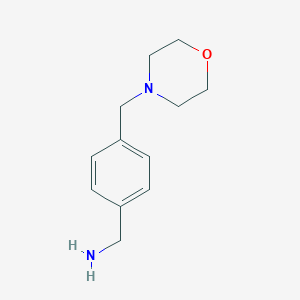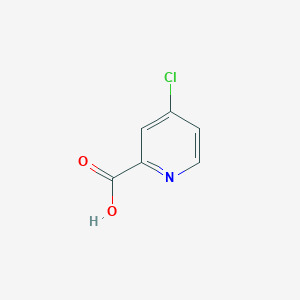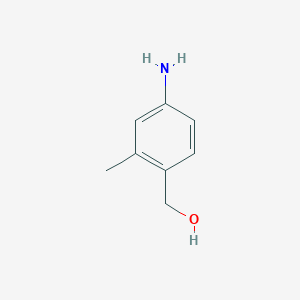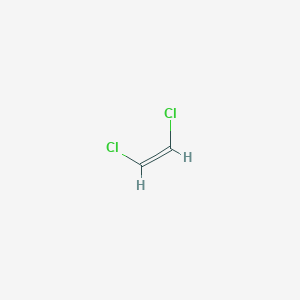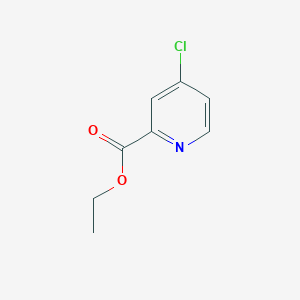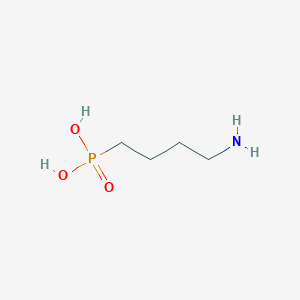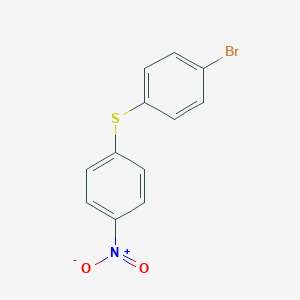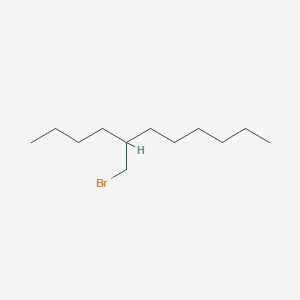
5-(Bromomethyl)undecane
Vue d'ensemble
Description
5-(Bromomethyl)undecane is a brominated organic compound that is related to various research studies focusing on the synthesis and structural analysis of brominated hydrocarbons. Although the exact compound is not directly studied in the provided papers, the research on similar brominated compounds can offer insights into the synthesis, molecular structure, and reactivity of such molecules.
Synthesis Analysis
The synthesis of brominated compounds often involves strategic placement of bromine substituents to achieve the desired molecular architecture. For instance, a total synthesis of chamigrene sesquiterpenoids was accomplished using a Diels–Alder reaction followed by reductive alkylation, which could be analogous to methods that might be used for synthesizing 5-(Bromomethyl)undecane . Additionally, the synthesis of 5-(bromomethylene)hydantoins from bromopyruvic acid and ureas in the presence of BF3 indicates the use of bromine-containing reagents and Lewis acid catalysis, which could be relevant for the synthesis of 5-(Bromomethyl)undecane .
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using crystallography and spectroscopy. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined using the heavy-atom method, which could provide a methodological framework for analyzing the structure of 5-(Bromomethyl)undecane . The stereochemistry and conformation of brominated compounds are crucial for understanding their reactivity and physical properties .
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including addition-elimination and addition-displacement reactions, as seen with 5-(bromomethylene)hydantoins . The regiospecific bromination of tricyclo[4.3.1.12,5]-undecane to give a 1-bromo derivative indicates the high reactivity of certain positions in a carbocation reaction, which could be extrapolated to the reactivity of 5-(Bromomethyl)undecane . Furthermore, the dehydrobromination of 3-bromotricyclo[5.3.1.03,8]undecane to yield an anti-Bredt compound demonstrates the potential for elimination reactions in brominated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure and the nature of the bromine substituents. The crystal and molecular structure analysis provides information on the conformation and configuration, which are important for the physical properties such as melting point, solubility, and stability . The chemical properties, such as reactivity towards nucleophiles and the possibility of undergoing rearrangements, are exemplified by the photochemical synthesis and subsequent rearrangement of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione .
Applications De Recherche Scientifique
1. Synthesis and Structural Studies
- Bridgehead Bromination : Research on tricyclo[4.3.1.12,5]undecane demonstrated high reactivity in bridgehead bromination, producing a 1-bromo derivative, which helps in understanding the reactivity of similar compounds (Inamoto et al., 1978).
- Spiro-Imidazo[2,1-b]thiazole Synthesis : The compound spiro[5,5]undecane-3-one was used in the synthesis of spiro-imidazo[2,1-b]thiazole, a process important for developing new chemical entities (Feng et al., 1999).
- Palladium-Catalyzed Reactions : A study explored the use of 1-aza-5-germa-5-organobicyclo[3.3.3]undecane in palladium-catalyzed reactions, showcasing the versatility of such compounds in organic synthesis (Kosugi et al., 1996).
2. Chemical Transformations and Properties
- Vinylidenecarbene-Cycloalkyne Equilibrium : Research involving the compound 4-(dibromomethylene)pentacyclo[6.3.0.02,6.03,10.05,9]undecane provided insights into the equilibrium between vinylidenecarbene and cycloalkyne in certain ring systems (Marchand et al., 1998).
- Catalytic Dehydrogenation : A study on catalytic dehydrogenation of substituted spiro[5,5] undecanes revealed how bulky alkyl groups affect ring transformations in these systems (Mitra & Gupta, 1976).
- Reductive Cleavage of Oxetanes : Research on 1,6-dioxadispiro[2.0.3.4]undecane showed regioselective C–O bond cleavage, essential for understanding reactions in similar compounds (Kato et al., 1986).
3. Novel Scaffold Synthesis for Drug Discovery
- Drug Discovery Scaffolds : Research on novel spiro scaffolds inspired by bioactive natural products like histrionicotoxins developed building blocks for drug discovery, utilizing structures like 1,9-diazaspiro[5.5]undecane (Jenkins et al., 2009).
4. Chiral Separation and Configuration
- Chiral Spiro Compounds : A study on the chiral separation of spiro compounds and determination of their configuration highlighted their potential applications in pharmaceuticals (Liang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-(bromomethyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAMWMMOUKNGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607290 | |
| Record name | 5-(Bromomethyl)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)undecane | |
CAS RN |
85531-02-8 | |
| Record name | 5-(Bromomethyl)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



